molecular formula C10H11N3O2 B3109952 Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 177842-80-7

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B3109952
CAS No.: 177842-80-7
M. Wt: 205.21 g/mol
InChI Key: USIGGTZNUUMWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a methyl group at position 6 and an ethyl ester at position 2. The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, which contains two nitrogen atoms at positions 1 and 3. The methyl substituent at position 6 enhances lipophilicity and modulates electronic properties, while the ethyl ester group provides a reactive handle for further derivatization, such as hydrolysis to carboxylic acids or conversion to amides. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways .

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-5-7(2)11-4-9(13)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIGGTZNUUMWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate with structurally related compounds, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Biological Activity Reference
This compound Imidazo[1,2-a]pyrazine 6-Me, 2-COOEt Intermediate for antimicrobial agents
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 6-Me, 2-COOEt Antiproliferative activity (lung cancer)
6-Methyl-2-nitroimidazo[1,2-a]pyrazine (25m) Imidazo[1,2-a]pyrazine 6-Me, 2-NO₂, 8-OCH₂C₆H₃(CF₃O) Potential radiosensitizer (hypoxia-targeting)
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine 6-Br, 8-Br, 2-COOEt Halogenated intermediate for cross-coupling
6-Methylimidazo[1,2-d][1,2,3,4]thiatriazole-5-carboxylic acid Imidazo-thiatriazole 6-Me, 5-COOH CDC25B phosphatase inhibition (anticancer)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Partially saturated core 2-COOEt, tetrahydro modification Reduced aromaticity; improved solubility

Key Comparisons

Core Heterocycle Differences Pyrazine vs. Pyridine: The pyrazine ring (two nitrogens) in the target compound vs. the pyridine ring (one nitrogen) in Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate alters electronic density. Thiatriazole Fusion: The thiatriazole-fused analog () introduces a sulfur atom, increasing polarity and enabling disulfide bond formation, which is critical for enzyme inhibition .

Nitro vs. Ester Groups: Nitro-substituted derivatives (e.g., 25m) are strong electron-withdrawing groups, making them more electrophilic and suitable for targeting hypoxic tumor environments. In contrast, the ethyl ester in the target compound allows for versatile functionalization .

Synthetic Routes The target compound is synthesized via cyclization of ethyl bromopyruvate with 2-aminopyrazine derivatives, similar to methods described for ethyl imidazo[1,2-a]pyrazine-2-carboxylate in . Halogenated analogs (e.g., 22) require bromination steps, while nitro derivatives (e.g., 25m) involve nitration reactions under controlled conditions .

Anticancer Activity: Thiatriazole analogs () inhibit CDC25B phosphatase (85.4% inhibition), whereas methyl-substituted pyrazine derivatives may target different pathways due to structural divergence .

Physicochemical Properties

  • The tetrahydroimidazopyrazine analog () has a reduced topological polar surface area (56.2 Ų vs. ~70 Ų for aromatic analogs), improving membrane permeability .
  • Brominated derivatives (e.g., 22) exhibit higher molecular weights (348.98 g/mol) and lower solubility compared to the methyl-substituted target compound .

Biological Activity

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (EMIP) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and its implications in drug metabolism and cancer treatment.

Chemical Structure and Properties

EMIP is characterized by a fused pyrazine and imidazole ring system, which contributes to its unique chemical properties. The molecular formula is C_10H_10N_4O_2, with a molecular weight of approximately 206.21 g/mol. The compound exhibits a solid state with a density of about 1.3 g/cm³. Its structure allows for diverse reactivity, particularly involving the carboxylate group that can participate in nucleophilic substitutions and hydrolysis reactions.

Cytochrome P450 Inhibition

One of the most notable biological activities of EMIP is its inhibitory effect on cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial in the metabolism of various drugs, and EMIP's inhibition can significantly alter the pharmacokinetics of co-administered medications. Studies have shown that compounds with similar structures exhibit mutagenic properties, raising concerns about their safety profiles in biological systems.

Anticancer Potential

Recent research has highlighted the anticancer potential of EMIP and related compounds. For instance, studies on imidazo[1,2-a]pyrazine derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines. EMIP's structural analogs have been tested for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity of EMIP Derivatives

Compound NameIC50 (µM)Cancer TypeMechanism of Action
EMIP7Various TumorsCytochrome P450 inhibition
Compound A5Breast CancerApoptosis induction
Compound B10Lung CancerCell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity. For example, substituents at specific positions on the ring system can enhance or reduce potency against various biological targets. The presence of electron-withdrawing groups has been associated with increased activity against certain cancer cell lines .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Study 1: Inhibition of Helicobacter pylori

In a study focusing on Helicobacter pylori, a bacterium linked to gastric ulcers and cancer, EMIP derivatives were identified as potential ATPase inhibitors. These compounds exhibited significant inhibitory effects on the VirB11 ATPase involved in bacterial virulence, suggesting a pathway for developing new antibacterial agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of EMIP-related compounds against Streptococcus pneumoniae. The results demonstrated selective inhibition of bacterial growth without affecting other bacterial strains, highlighting the potential for developing narrow-spectrum antibiotics targeting specific pathogens .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, and how is its purity validated?

Methodological Answer: The compound is synthesized via cyclocondensation of pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min) in ethanol, yielding ~90% after column chromatography (50% EtOAc/hexane) . Hydrolysis to the carboxylic acid derivative is achieved using NaOH in THF/EtOH (16 h, room temperature), followed by acidification (pH 2–3) and recrystallization . Purity is validated via:

  • TLC for reaction monitoring.
  • IR (C=O stretch at 1748 cm⁻¹ for ester, 1710 cm⁻¹ for acid).
  • ¹H NMR (e.g., δ 1.28 ppm for ethyl CH₃, δ 7.95 ppm for pyrazine protons).
  • LC-MS (m/z 192.06 [M+H]⁺ for ester, 164.9 [M+H]⁺ for acid) .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and selectivity for this compound?

Methodological Answer: Key variables include:

  • Solvent choice : Ethanol is optimal for cyclocondensation; THF/EtOH mixtures enhance hydrolysis efficiency .
  • Microwave parameters : Intermittent irradiation (10 s intervals) reduces decomposition, improving yield from 70% (conventional heating) to 90% .
  • Catalyst screening : Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) accelerates carboxamide derivatization post-hydrolysis .
  • Purification : Gradient elution (hexane → EtOAc) minimizes co-elution of byproducts .

Structural Characterization Challenges

Q. Q3. How are spectral data contradictions resolved during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected ¹H NMR shifts or LC-MS adducts) are addressed via:

  • X-ray crystallography : Resolves ambiguities in proton assignments (e.g., imidazole vs. pyrazine ring protons) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and heteronuclear correlations.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR shifts for comparison .

Derivative Design and Functionalization

Q. Q4. What strategies are employed to design bioactive derivatives of this compound?

Methodological Answer:

  • Carboxamide synthesis : Condensation with aryl/aliphatic amines using Mukaiyama’s reagent under microwave conditions introduces diversity at the C2 position (e.g., antimicrobial N-arylimidazo[1,2-a]pyrazine-2-carboxamides) .
  • Chalcone conjugation : Hydrazide intermediates (e.g., 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide) are reacted with substituted benzaldehydes to enhance π-π stacking interactions for antimicrobial activity .

Hydrolysis Reaction Kinetics

Q. Q5. How is the hydrolysis of the ethyl ester moiety monitored and optimized?

Methodological Answer:

  • Kinetic profiling : Aliquots are analyzed via TLC (silica gel, UV detection) or HPLC (C18 column, MeCN/H₂O mobile phase) at intervals.
  • Base concentration : 3.0 equiv. NaOH ensures complete saponification without side reactions (e.g., decarboxylation) .
  • Temperature control : Room temperature prevents ester degradation; elevated temperatures (40–50°C) reduce reaction time but risk byproduct formation .

Biological Activity Evaluation

Q. Q6. What methodologies are used to assess the antimicrobial activity of derivatives?

Methodological Answer:

  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill studies : Quantify bactericidal/fungicidal effects over 24 h.
  • SAR analysis : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on aryl carboxamides enhance membrane disruption .

Crystallographic Analysis

Q. Q7. How is X-ray crystallography applied to confirm the molecular structure?

Methodological Answer:

  • Crystal growth : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines anisotropic displacement parameters; hydrogen bonding (e.g., C–H⋯O/N) stabilizes crystal packing .

Addressing Contradictory Analytical Data

Q. Q8. How are inconsistencies in melting points or spectral data resolved?

Methodological Answer:

  • Purity reassessment : Recrystallization (EtOH/water) removes impurities affecting melting points .
  • Alternative techniques : High-resolution MS (HRMS) resolves adducts, while ¹³C NMR clarifies carbonyl/enol tautomerism .

Green Chemistry Considerations

Q. Q9. How can the synthesis be adapted to meet green chemistry principles?

Methodological Answer:

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Immobilize Mukaiyama’s reagent on silica gel for reuse.
  • Energy efficiency : Microwave irradiation reduces reaction time and energy consumption by 60% compared to conventional heating .

Advanced Applications in Drug Design

Q. Q10. What computational tools predict the pharmacokinetic properties of derivatives?

Methodological Answer:

  • ADMET prediction : SwissADME or PreADMET assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Molecular docking : AutoDock Vina screens derivatives against target enzymes (e.g., S. aureus dihydrofolate reductase) to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.